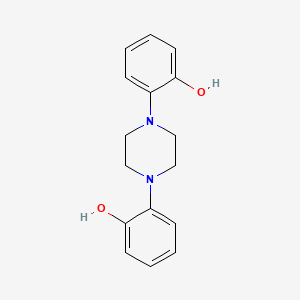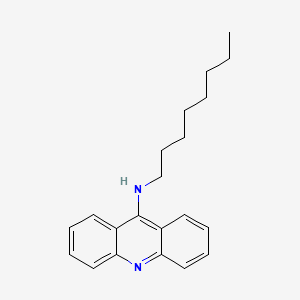
9-Acridinamine, N-octyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridinamine, N-octyl- is a chemical compound with the molecular formula C21H26N2. It is a derivative of acridine, a heterocyclic organic compound. The structure of 9-Acridinamine, N-octyl- includes an acridine core with an amino group at the 9th position and an octyl group attached to the nitrogen atom. This compound is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, N-octyl- typically involves the reaction of 9-acridinamine with an octyl halide under basic conditions. The reaction can be carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 9-Acridinamine, N-octyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
化学反応の分析
Types of Reactions
9-Acridinamine, N-octyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted acridines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
9-Acridinamine, N-octyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9-Acridinamine, N-octyl- involves its interaction with biological molecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy. Additionally, the compound can interact with proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
9-Aminoacridine: A parent compound with similar structural features but without the octyl group.
9-Methylacridine: A derivative with a methyl group instead of an octyl group.
9-Carboxyacridine: A derivative with a carboxyl group at the 9th position.
Uniqueness
9-Acridinamine, N-octyl- is unique due to the presence of the octyl group, which imparts distinct chemical and physical properties. This modification enhances its lipophilicity, making it more suitable for certain biological applications compared to its analogs.
特性
CAS番号 |
111782-80-0 |
|---|---|
分子式 |
C21H26N2 |
分子量 |
306.4 g/mol |
IUPAC名 |
N-octylacridin-9-amine |
InChI |
InChI=1S/C21H26N2/c1-2-3-4-5-6-11-16-22-21-17-12-7-9-14-19(17)23-20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3,(H,22,23) |
InChIキー |
ZGGVGGSBCHXRLU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)



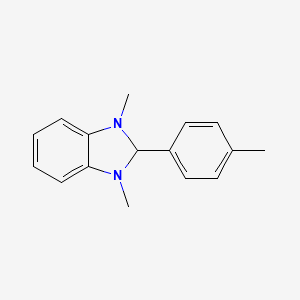
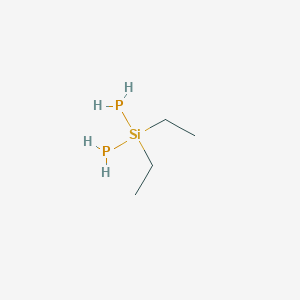
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)
![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
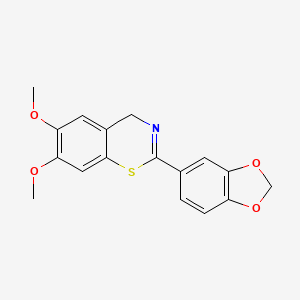
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)

